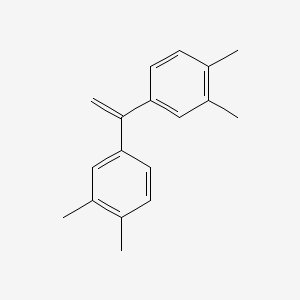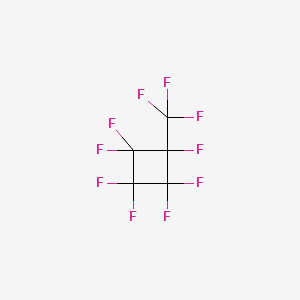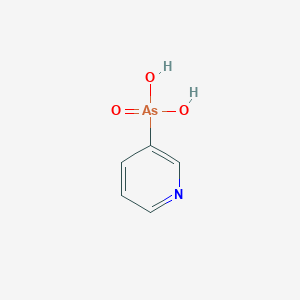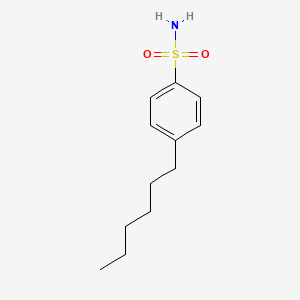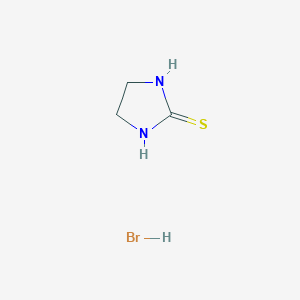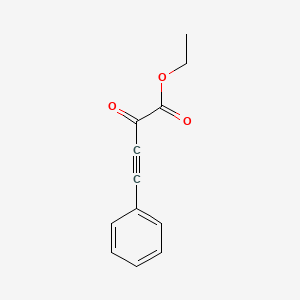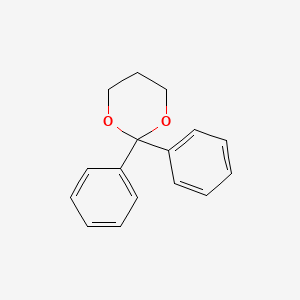
1,3-Dioxane, 2,2-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane, 2,2-diphenyl- is an organic compound characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions, with two phenyl groups attached to the 2 position. This compound is part of the dioxane family, which includes various derivatives used in different chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dioxane, 2,2-diphenyl- can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . The reaction typically involves refluxing the reactants in a suitable solvent, such as toluene, with a catalyst like toluenesulfonic acid to facilitate the formation of the dioxane ring .
Industrial Production Methods: Industrial production of 1,3-dioxane derivatives often involves similar methods but on a larger scale. The use of continuous removal of water from the reaction mixture using a Dean-Stark apparatus is common to drive the reaction to completion . Additionally, the use of molecular sieves or orthoesters can help in effective water removal through chemical reaction or physical sequestration .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dioxane, 2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium compounds (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
1,3-Dioxane, 2,2-diphenyl- has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1,3-dioxane, 2,2-diphenyl- exerts its effects involves its ability to act as a photoinitiator. Upon exposure to UV light, it undergoes photochemical reactions that generate free radicals, which then initiate polymerization processes . The molecular targets and pathways involved in these reactions include the absorption of UV light by the compound, leading to the formation of reactive intermediates that propagate the polymerization reaction .
Comparación Con Compuestos Similares
1,3-Dioxane: A six-membered ring with two oxygen atoms at the 1 and 3 positions.
1,3-Dioxolane: A five-membered ring with two oxygen atoms.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions.
Uniqueness: 1,3-Dioxane, 2,2-diphenyl- is unique due to the presence of two phenyl groups at the 2 position, which imparts distinct chemical and physical properties compared to other dioxane derivatives. This structural feature enhances its stability and reactivity, making it a valuable compound in various chemical applications .
Propiedades
Número CAS |
786-03-8 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
2,2-diphenyl-1,3-dioxane |
InChI |
InChI=1S/C16H16O2/c1-3-8-14(9-4-1)16(17-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Clave InChI |
SLAAGSARDITLOC-UHFFFAOYSA-N |
SMILES canónico |
C1COC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate](/img/structure/B14742097.png)
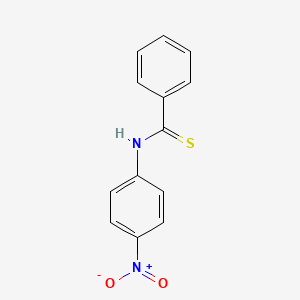
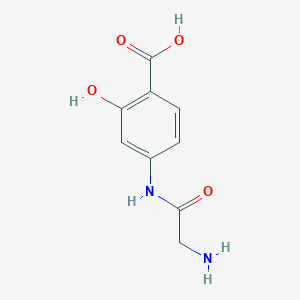
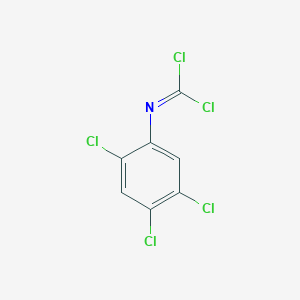
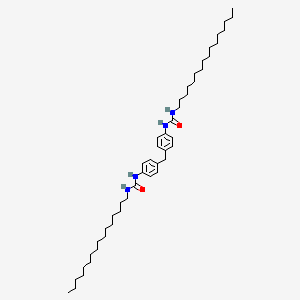

![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)

